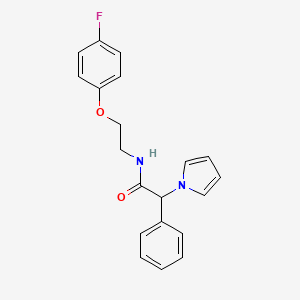

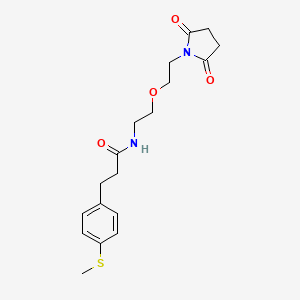

N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

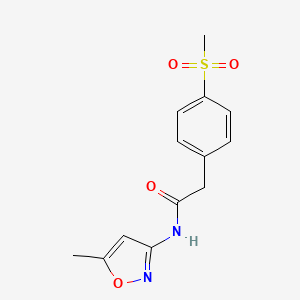

“N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a compound that is mentioned in the context of a patent application for azabicyclic SHP2 inhibitors . SHP2 is a protein tyrosine phosphatase that contributes to multiple cellular functions including proliferation, differentiation, cell cycle maintenance, and migration . The compound is part of a class of new compounds capable of inhibiting the activity of SHP2 phosphatase .

Aplicaciones Científicas De Investigación

Chemoselective Synthesis

N-(2-Hydroxyphenyl)acetamide is a crucial intermediate in the natural synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This study highlights the potential of utilizing similar acetamide derivatives in the synthesis of pharmaceutically relevant compounds, emphasizing the role of specific acyl donors and reaction conditions in achieving desired outcomes (Magadum & Yadav, 2018).

Fluorescence Chemosensors

A novel chemosensor with off-on fluorescence characteristics was synthesized for Zn2+ detection, as described by Park et al. (2015). The sensor, composed of quinoline as the fluorophore and 2-((pyridin-2-yl)methylamino)ethanol for binding and solubility, exhibited significant fluorescence enhancement in the presence of Zn2+ in aqueous solutions. This research underscores the utility of acetamide derivatives in developing sensitive and selective sensors for metal ions in biological and environmental samples (Park et al., 2015).

Pharmacological Assessments

Rani et al. (2016) synthesized a series of acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, to evaluate their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The study highlighted the importance of specific functional groups in enhancing the biological activity of acetamide derivatives, suggesting their potential applications in developing new therapeutic agents (Rani et al., 2016).

Anticancer Activities

Another study by Rani et al. (2014) focused on the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer, anti-inflammatory, and analgesic properties. The research demonstrated that compounds with halogens on the aromatic ring, particularly compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide), exhibited significant anticancer and anti-inflammatory activities, indicating the potential of acetamide derivatives in cancer therapy (Rani et al., 2014).

Mecanismo De Acción

The compound is part of a class of new compounds capable of inhibiting the activity of SHP2 phosphatase . SHP2 is a protein tyrosine phosphatase that contributes to multiple cellular functions including proliferation, differentiation, cell cycle maintenance, and migration . The protein exists in an inactive, self-inhibited conformation, stabilized by a binding network involving residues from both the N—SH2 domains and the catalytic PTP domain . Recruitment of SHP2 to an activated receptor releases the self-inhibitory conformation and leads to catalytic activation of its phosphatase domain .

Direcciones Futuras

The compound is part of a class of new compounds capable of inhibiting the activity of SHP2 phosphatase . These compounds can be used for the treatment of disorders associated with SHP2 deregulation . This suggests that there may be future research directions in exploring the therapeutic potential of these compounds in treating such disorders.

Propiedades

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-phenyl-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-17-8-10-18(11-9-17)25-15-12-22-20(24)19(23-13-4-5-14-23)16-6-2-1-3-7-16/h1-11,13-14,19H,12,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQLLCOEGDISIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCCOC2=CC=C(C=C2)F)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)

![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2418626.png)

![1-(4-chlorophenyl)-N-[2-[2-[(4-chlorophenyl)methylideneamino]ethyldisulfanyl]ethyl]methanimine](/img/structure/B2418633.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime](/img/structure/B2418642.png)